N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride
Description
N-(6-azaspiro[25]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S.ClH/c1-20-8-2-15(19)18(11-13-3-9-21-12-13)14-10-16(14)4-6-17-7-5-16;/h3,9,12,14,17H,2,4-8,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROLCSVVXSLXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)N(CC1=CSC=C1)C2CC23CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach involves the annulation of the cyclopentane ring and the formation of the spirocyclic structure through conventional chemical transformations . The reaction conditions often include the use of strong bases, solvents like dichloromethane, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and safety. These methods allow for better control over reaction parameters and can be scaled up to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or thiophenyl groups, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
The common reagents used in these reactions include strong oxidizing and reducing agents, bases, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.
Material Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(6-azaspiro[2.5]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic amines and thiophenyl derivatives, such as:
Uniqueness
What sets N-(6-azaspiro[25]octan-2-yl)-3-methoxy-N-(thiophen-3-ylmethyl)propanamide;hydrochloride apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
